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Compound of Interest

Compound Name: 2-(3-cyanophenyl)acetic Acid

Cat. No.: B167912

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2-(3-cyanophenyl)acetic acid, a molecule of interest in medicinal
chemistry and materials science. This document presents tabulated nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental
protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is
visualized.

Spectroscopic Data

The structural elucidation of 2-(3-cyanophenyl)acetic acid is supported by data from multiple
spectroscopic techniques. The following tables summarize the key findings from *H NMR, 13C
NMR, and mass spectrometry.

Table 1: *H NMR Spectroscopic Data for 2-(3-
cyanophenyl)acetic acid[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.63 —7.56 m 2H Aromatic protons
7.55-751 m 1H Aromatic proton
7.49 -7.42 m 1H Aromatic proton
3.70 s 2H -CH2-

Solvent: CDCIs, Frequency: 400 MHz

Table 2: *C NMR Spectroscopic Data for 2-(3-

cyanophenyl)acetic acid[1]

Chemical Shift (6) ppm

Assignment

176.6 C=0 (Carboxylic acid)
134.7 Aromatic C

134.1 Aromatic C

133.0 Aromatic C

131.2 Aromatic C

129.5 Aromatic C

118.5 C=N (Nitrile)

112.7 Aromatic C-CN

40.4 -CH2-

Solvent: CDClIs, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2-(3-

cyanophenyl)acetic acid[1]
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lonization .

Technique Calculated m/z Found m/z lon
Mode
Negative ESI 160.04 159.86 [M-H]~

Table 4: Predicted Infrared (IR) Spectroscopic Data for 2-
(3-cyanophenyl)acetic acid

Wavenumber (cm~?) Functional Group Vibration

Stretching (Carboxylic acid

~3300-2500 (broad) O-H ]
dimer)
~2230-2210 C=N Stretching (Nitrile)
Stretching (Carboxylic acid
~1710 C=0 _
dimer)
~1600, ~1475 Cc=C Stretching (Aromatic ring)
~1300 C-O Stretching (Carboxylic acid)
Bending (out-of-plane,
~920 O-H 9 P

Carboxylic acid dimer)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.

'H and *C NMR Spectroscopy

A sample of 2-(3-cyanophenyl)acetic acid (typically 5-20 mg for *H NMR, 20-50 mg for 13C

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) within a 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing. The spectra are acquired on a 400 MHz (for *H) or 101 MHz (for 13C)
NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of
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scans to achieve an adequate signal-to-noise ratio. For 3C NMR, a longer relaxation delay may
be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry

Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source
coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into
the ESI source. For the analysis of 2-(3-cyanophenyl)acetic acid, the mass spectrometer is
operated in negative ion mode to detect the deprotonated molecule [M-H]~. The instrument is
scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy

Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid
samples and requires minimal sample preparation. A small amount of the solid 2-(3-
cyanophenyl)acetic acid is placed directly on the ATR crystal, and firm contact is ensured.
The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1) by co-adding a
number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The structural characterization of an organic molecule like 2-(3-cyanophenyl)acetic acid relies
on the synergistic interpretation of data from various spectroscopic methods. The following
diagram illustrates the logical workflow of this process.
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Spectroscopic analysis workflow.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167912#spectroscopic-data-for-2-3-cyanophenyl-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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